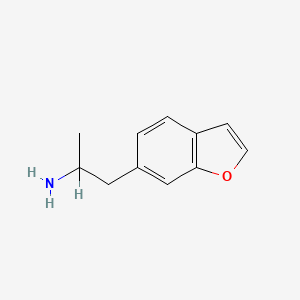

6-(2-Aminopropyl)benzofuran

Description

Properties

IUPAC Name |

1-(1-benzofuran-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDAMYLMQQKPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010105 | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-85-3 | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286834-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-APB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-APB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285VE60914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of 6-(2-Aminopropyl)benzofuran (6-APB): A Technical Guide

Abstract

6-(2-Aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogen of the phenethylamine, amphetamine, and benzofuran (B130515) classes.[1] Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), it emerged in the scientific literature in the late 20th century and subsequently on the novel psychoactive substance (NPS) market in the early 21st century. This technical guide provides an in-depth overview of the history, discovery, synthesis, and pharmacological profile of 6-APB, tailored for researchers, scientists, and drug development professionals. It includes a comprehensive summary of its receptor binding and functional data, detailed experimental methodologies from key studies, and visualizations of its synthesis and mechanism of action.

History and Discovery

The development of this compound is rooted in the scientific exploration of non-neurotoxic alternatives to MDMA. The initial synthesis of 6-APB was accomplished in 1993 by a research team at Purdue University led by the distinguished American pharmacologist and medicinal chemist, Dr. David E. Nichols.[2][3][4][5] The primary goal of this research was to investigate how replacing the methylenedioxy ring of MDA with a benzofuran ring would alter the compound's interaction with serotonergic systems, potentially reducing the neurotoxicity associated with MDA and its derivatives.[2]

The first formal description of 6-APB's chemical synthesis in scientific literature appeared in a 2000 publication by Briner and colleagues, as part of a research initiative to develop selective serotonin (B10506) 5-HT₂C receptor agonists.[6] Despite its creation in an academic setting for therapeutic research, 6-APB did not see human use for over a decade.[2][7]

Around 2010, 6-APB emerged on the recreational drug market, particularly in the UK, where it was sold as a "legal high" under the brand name "Benzofury".[1][7][8] Its appearance as a novel psychoactive substance prompted further scientific investigation into its detailed pharmacology, toxicology, and potential for abuse to address public health concerns.[2]

Pharmacological Profile

6-APB's psychoactive effects are primarily attributed to its potent activity as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][7] It also demonstrates significant agonist activity at several serotonin receptor subtypes, most notably the 5-HT₂B receptor.

Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes and human embryonic kidney (HEK-293) cells transfected with human transporters have demonstrated that 6-APB is a potent, substrate-type releaser at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).[6] It is generally more potent than MDA and MDMA at inducing monoamine release.[6]

Table 1: Monoamine Release Potency (EC₅₀, nM) in Rat Brain Synaptosomes

| Compound | DAT | NET | SERT |

| 6-APB | 10 nM | 14 nM | 36 nM |

| MDA | 41 nM | 50 nM | 161 nM |

Data sourced from Baumann et al. (2020).[6]

Table 2: Monoamine Reuptake Inhibition

| Transporter | Kᵢ (nM) | IC₅₀ (nM) |

| SERT | 2,698 | 930 |

| DAT | 150 | 3,300 |

| NET | 117 | 190 |

Data sourced from Wikipedia, citing multiple studies.[1]

Receptor Binding and Functional Activity

6-APB exhibits high affinity and potent agonism at the serotonin 5-HT₂B receptor.[1][7] This potent activity is a significant concern, as chronic agonism of the 5-HT₂B receptor is associated with cardiotoxicity and valvulopathy, similar to the withdrawn anorectic drug fenfluramine.[1][7] It also binds to other serotonin and adrenergic receptors, though generally with lower affinity.

Table 3: Receptor Binding Affinities (Kᵢ, nM)

| Receptor | Kᵢ (nM) |

| 5-HT₂B | 3.7 |

| α₂C-Adrenergic | 45 |

| 5-HT₂C | 270 |

| 5-HT₁A | 1,500 |

Data sourced from Wikipedia and PsychonautWiki.[1][7]

Table 4: Receptor Functional Activity

| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Activity |

| 5-HT₂B | 140 | 70% | Partial/Full Agonist |

| 5-HT₂A | 5,900 | 43% | Partial Agonist |

Data sourced from Wikipedia.[1]

Experimental Protocols

Chemical Synthesis of 6-APB

The synthesis of 6-APB was described by Briner et al. and later utilized by Casale and Hays for the characterization of forensic standards.[1][9] The protocol involves a multi-step process starting from 3-bromophenol (B21344).

Key Steps:

-

Acetal (B89532) Formation: 3-bromophenol is refluxed with bromoacetaldehyde (B98955) diethyl acetal and sodium hydride (NaH) to produce the corresponding diethyl acetal.

-

Cyclization: The acetal is heated with polyphosphoric acid, which induces cyclization and results in a mixture of bromobenzofuran isomers, primarily 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.

-

Isomer Separation: The isomers are separated using silica (B1680970) gel column chromatography.

-

Propanone Conversion: The isolated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.

-

Reductive Amination: The final step is a reductive amination of the propanone to yield this compound (6-APB).

-

Salt Formation: The resulting freebase is typically converted to its hydrochloride (HCl) salt for improved stability and handling.[1][9]

In Vitro Monoamine Transporter Assays

The monoamine-releasing properties of 6-APB were characterized by Baumann et al. using in vitro assays with rat brain synaptosomes.[6]

Protocol Outline:

-

Synaptosome Preparation: Crude synaptosomes are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and whole brain minus striatum and cerebellum for NET).

-

Radiolabel Loading: Synaptosomes are pre-loaded with a specific tritiated monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Drug Incubation: The loaded synaptosomes are incubated with various concentrations of the test drug (e.g., 6-APB) in a physiological buffer.

-

Release Measurement: The incubation is terminated by rapid filtration. The amount of [³H]monoamine released into the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The amount of release is compared to baseline (spontaneous release) and maximum release (induced by a known releaser like amphetamine or Triton X-100). Dose-response curves are generated to calculate EC₅₀ values.

In Vivo Microdialysis

To assess the effects of 6-APB on extracellular neurotransmitter levels in the living brain, in vivo microdialysis is employed. This technique allows for the continuous sampling of the extracellular fluid in specific brain regions of conscious, freely moving animals.[6]

Protocol Outline:

-

Guide Cannula Implantation: Rats are anesthetized, and a guide cannula is surgically implanted, targeting a specific brain region, such as the nucleus accumbens.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Sampling: Perfusate samples (dialysates) are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: 6-APB (or vehicle) is administered, typically via intravenous (i.v.) injection.

-

Post-Injection Sampling: Dialysate collection continues for several hours after drug administration.

-

Neurochemical Analysis: The concentration of dopamine and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the pre-injection baseline.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for 6-APB involves its interaction with presynaptic monoamine transporters (DAT, NET, SERT). As a substrate-type releaser, it is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines, leading to an increase in their cytosolic concentration. This action, combined with its ability to induce reverse transport through the monoamine transporters, results in a significant, non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.

Conclusion

This compound was originally synthesized as a research chemical to explore safer alternatives to existing amphetamines. Its pharmacology is complex, characterized by potent monoamine release and significant activity at serotonin receptors. While this profile produces entactogenic effects sought in recreational contexts, the potent 5-HT₂B agonism raises significant concerns about its long-term cardiovascular safety. The data and protocols summarized in this guide provide a technical foundation for professionals in pharmacology and drug development to understand the history, synthesis, and mechanism of action of this notable psychoactive compound.

References

- 1. 6-APB - Wikipedia [en.wikipedia.org]

- 2. This compound Hydrochloride | 286834-84-2 | Benchchem [benchchem.com]

- 3. David E. Nichols - Wikipedia [en.wikipedia.org]

- 4. psychonautguides.news [psychonautguides.news]

- 5. tripsitter.com [tripsitter.com]

- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychonautwiki.org [psychonautwiki.org]

- 8. drugwise.org.uk [drugwise.org.uk]

- 9. forendex.southernforensic.org [forendex.southernforensic.org]

Understanding 6-APB (6-(2-aminopropyl)benzofuran)

I am unable to provide an in-depth technical guide or whitepaper on the synthesis pathway of 6-APB. The dissemination of protocols for the creation of potent psychoactive substances is restricted.

However, I can provide general, educational information regarding the chemical principles, public safety, and regulatory status of this and related compounds for legitimate research and informational purposes.

6-APB, sometimes known by the street name "Benzo Fury," is a synthetic entactogen of the benzofuran (B130515), phenethylamine, and amphetamine chemical classes.[1] It is structurally similar to MDA and MDMA (ecstasy).[2][3] First described in scientific literature in 2000, it emerged as a novel psychoactive substance (NPS) around 2010.[1] Like similar compounds, it primarily acts as a releasing agent for the neurotransmitters serotonin (B10506), norepinephrine, and dopamine.[1]

General Chemical Principles in Related Syntheses

For academic purposes, it's useful to understand the general chemical strategies used to create complex molecules containing key structural features, such as the benzofuran core and an aminopropyl side chain. These are standard reactions in medicinal and organic chemistry.

1. Benzofuran Core Synthesis: The benzofuran heterocycle is a common scaffold in many natural products and pharmaceutical agents.[4][5] Its synthesis has been a subject of extensive research since it was first synthesized by Perkin in 1870.[4][6] Modern methods often involve metal-catalyzed reactions to form the furan (B31954) ring fused to the benzene (B151609) ring. Common strategies include:

-

Palladium and/or Copper-Catalyzed Reactions: These are widely used for their efficiency. For example, a Sonogashira coupling between an iodophenol and a terminal alkyne, followed by intramolecular cyclization, is a common route to form the benzofuran structure.[4][6][7]

-

Intramolecular Cyclization: Various methods start with a substituted phenol (B47542) that has a side chain capable of cyclizing to form the furan ring. This can be promoted by different catalysts or reaction conditions.[8]

-

One-Pot Strategies: Modern chemistry often favors "one-pot" reactions where multiple steps occur in the same reaction vessel, improving efficiency.[4]

2. Aminopropyl Side Chain Installation: Adding an aminopropyl group (a three-carbon chain with an amine at the second position) to an aromatic ring is a common task in drug synthesis. General approaches include:

-

Friedel-Crafts Acylation followed by Reductive Amination: The aromatic core can be acylated with a propanoyl group. The resulting ketone can then be converted to the amine through reductive amination.

-

Henry Reaction: A nitropropene can be reacted with an aromatic aldehyde or ketone, followed by reduction of the nitro group to an amine.

-

Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination allow for the direct coupling of an amine to an aryl halide using a palladium catalyst.[9][10]

Public Safety and Health Risks

There is limited formal research on the effects of 6-APB in humans, but its structural similarity to amphetamines and ecstasy suggests a comparable risk profile.[3][11]

Known Health Risks Include:

-

Cardiovascular Effects: Increased heart rate, elevated blood pressure, and raised body temperature are common.[12][13] There is a potential risk of heart damage with long-term use due to its action on serotonin 5-HT2B receptors.[1][12]

-

Neurological and Psychological Effects: Users may experience euphoria, increased energy, and empathy.[11][12] However, negative effects can include anxiety, paranoia, confusion, insomnia, and in some cases, acute psychosis.[1][12][13]

-

"Comedown": A period following use can last for several days and is often characterized by low mood, tiredness, and lethargy.[3][12]

-

Addiction Potential: As with similar stimulants, regular use of 6-APB carries a risk of psychological dependence.[12]

Several deaths have been linked to drugs in the APB family.[12][14] The purity and dosage of street samples are often unknown, which significantly increases the risk of overdose.[2]

Regulatory Status

The legal status of 6-APB varies by country, but it is controlled in many jurisdictions.

-

United Kingdom: Following a recommendation from the Advisory Council on the Misuse of Drugs (ACMD), 6-APB and related benzofurans were made Class B, Schedule 1 substances in the UK on June 10, 2014.[1][14] This makes possession, sale, and import illegal.[11]

-

United States: While not explicitly scheduled at the federal level, its structural similarity to controlled substances like MDA could make it subject to prosecution under the Federal Analogue Act.

-

Other Regions: Countries with "substantially similar" or analogue laws, such as Australia and New Zealand, may also classify 6-APB as a controlled substance.[1]

Due to its classification as a research chemical or "legal high" in the past, its legal status can be complex and subject to change.[1] Researchers must ensure full compliance with all local, national, and international regulations regarding the handling of such substances.

References

- 1. 6-APB - Wikipedia [en.wikipedia.org]

- 2. Benzo Fury | Soundbite | RSC Education [edu.rsc.org]

- 3. drugwise.org.uk [drugwise.org.uk]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. jocpr.com [jocpr.com]

- 9. quora.com [quora.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Know About 6-apb the Stimulant - Know the Score [knowthescore.info]

- 12. Benzofuran Compound | Benzos | Effects and Risks | FRANK [talktofrank.com]

- 13. Benzo-Fury Addiction | Signs, Symptoms & Effects | Linwood House [linwoodhouse.co.uk]

- 14. drugsandalcohol.ie [drugsandalcohol.ie]

An In-depth Technical Guide to 6-(2-Aminopropyl)benzofuran (6-APB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogenic compound of the phenethylamine (B48288) and benzofuran (B130515) classes.[1] Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), 6-APB has garnered significant interest within the scientific community for its complex pharmacological profile, primarily as a potent serotonin (B10506) 5-HT₂B receptor agonist and a serotonin-norepinephrine-dopamine releasing agent and reuptake inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of 6-APB, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of its mechanism of action and to provide detailed methodologies for key experimental procedures.

Chemical Structure and Identification

6-APB is a member of the amphetamine and benzofuran families.[1] Its structure is similar to that of MDA, with the key difference being the replacement of the 3,4-methylenedioxyphenyl ring system with a benzofuran ring.[1]

| Identifier | Value |

| IUPAC Name | 1-(1-benzofuran-6-yl)propan-2-amine[3] |

| Synonyms | 6-APB, Benzofury, Benfamine[3] |

| CAS Number | 286834-85-3 (free base)[3], 286834-84-2 (HCl salt)[1][3] |

| Chemical Formula | C₁₁H₁₃NO[1][4] |

| Molecular Weight | 175.23 g/mol [5] |

| Canonical SMILES | CC(CC1=CC2=C(C=C1)C=CO2)N[4] |

| InChI | InChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3[1][4] |

| InChIKey | FQDAMYLMQQKPRX-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

The physical and chemical characteristics of 6-APB and its common salt forms are crucial for its handling, formulation, and analysis.

| Property | Value |

| Appearance | Tan or brown grainy powder[1], White powder (HCl salt)[3] |

| Melting Point | 164.7 °C (HCl salt)[3] |

| Solubility (HCl salt) | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; PBS (pH 7.2): 1 mg/ml[6] |

| Solubility (Succinate salt) | Practically insoluble in CHCl₃; very minimally soluble in cold water[1] |

| UV max (in Methanol) | 207, 246, 276, 285 nm[6]; 245.6, 284.3 nm[3] |

Synthesis of this compound

A common synthetic route for 6-APB, as described by Briner and colleagues, involves a multi-step process starting from 3-bromophenol.[1][7]

Experimental Protocol: Synthesis of 6-APB

Step 1: Synthesis of 1-Bromo-3-(2,2-diethoxyethoxy)benzene

-

3-Bromophenol is refluxed with bromoacetaldehyde (B98955) diethyl acetal (B89532) and sodium hydride to yield the diethyl acetal intermediate.[7]

Step 2: Synthesis of 4-Bromo- and 6-Bromo-1-benzofuran

-

The resulting diethyl acetal is heated with polyphosphoric acid, leading to a mixture of bromobenzofuran structural isomers: 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.[7]

Step 3: Isomer Separation

-

The isomers are separated using silica (B1680970) gel column chromatography.[7]

Step 4: Synthesis of 1-(1-Benzofuran-6-yl)propan-2-one

-

The separated 6-bromo-1-benzofuran is catalytically converted to its corresponding propanone derivative.[7]

Step 5: Reductive Amination to 6-APB

-

The propanone derivative undergoes reductive amination to yield this compound.[7]

-

The final product can be converted to its HCl salt for further examination and improved stability.[7]

Caption: Synthetic pathway for this compound.

Pharmacological Properties

6-APB exhibits a complex pharmacological profile, acting as both a monoamine releasing agent and a receptor agonist.

Mechanism of Action

6-APB is a serotonin–norepinephrine–dopamine (B1211576) releasing agent (SNDRA) and reuptake inhibitor (SNDRI).[1][2] It also functions as a potent agonist at serotonin 5-HT₂B and 5-HT₂C receptors.

Caption: Signaling pathways affected by 6-APB.

Receptor and Transporter Binding Affinities

The following tables summarize the in vitro binding affinities and functional activities of 6-APB at various monoamine transporters and serotonin receptors.

Monoamine Transporter Interactions

| Transporter | Kᵢ (nM) | IC₅₀ for Reuptake Inhibition (nM) | EC₅₀ for Release (nM) |

| Dopamine (DAT) | 150[1][2] | 3,300[1] | 10[4] |

| Norepinephrine (NET) | 117[1][2] | 190[1] | 14[4] |

| Serotonin (SERT) | 2,698[1][2] | 930[1] | 36[4] |

Serotonin Receptor Interactions

| Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₂A | - | 5,900[1] | 43[1] |

| 5-HT₂B | 3.7[1][2] | 140[1] | 70[1] |

| 5-HT₂C | 270[1] | - | - |

| 5-HT₁A | 1,500[1] | - | - |

Other Receptor Interactions

| Receptor | Kᵢ (nM) |

| α₂C-Adrenergic | 45[1][2] |

Metabolism

The metabolism of 6-APB has been studied in rats. Phase I metabolism involves hydroxylation of the furan (B31954) ring, followed by ring cleavage and subsequent reduction or oxidation of the resulting aldehyde. The primary metabolites identified were 3-carboxymethyl-4-hydroxyamphetamine and 4-carboxymethyl-3-hydroxyamphetamine. Phase II metabolism involves glucuronidation.[1]

Experimental Protocols

In Vitro Monoamine Transporter Assays

Objective: To determine the potency of 6-APB to inhibit monoamine reuptake and promote monoamine release.

Methodology:

-

Preparation of Synaptosomes: Rat brain synaptosomes are prepared as a source of monoamine transporters.[4]

-

Reuptake Inhibition Assay:

-

Synaptosomes are incubated with varying concentrations of 6-APB.

-

A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.

-

After a short incubation, uptake is terminated, and the amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

IC₅₀ values are calculated from concentration-response curves.

-

-

Release Assay:

-

Synaptosomes are preloaded with a radiolabeled monoamine.

-

The synaptosomes are then exposed to varying concentrations of 6-APB.

-

The amount of radioactivity released into the supernatant is measured.

-

EC₅₀ values are determined from concentration-response curves.[4]

-

Caption: Workflow for in vitro monoamine transporter assays.

In Vivo Microdialysis

Objective: To measure the effects of 6-APB on extracellular levels of dopamine and serotonin in the nucleus accumbens of conscious rats.[4]

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the nucleus accumbens of anesthetized rats.[4]

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

-

Drug Administration: 6-APB is administered intravenously at various doses.[4]

-

Neurotransmitter Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]

Hepatotoxicity Assay

Objective: To assess the potential of 6-APB to induce liver cell toxicity.

Methodology:

-

Cell Culture: Human hepatoma HepaRG cells are cultured to confluence in 96-well plates.[5]

-

Drug Exposure: Cells are exposed to a range of concentrations of 6-APB for 24 hours.[5]

-

Cell Viability Assessment (MTT Assay):

-

The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[5]

-

-

Data Analysis: EC₅₀ values are calculated from the concentration-response curves.[5]

Conclusion

This compound is a pharmacologically complex molecule with significant effects on the monoaminergic system. Its dual action as a potent serotonin receptor agonist and a monoamine releasing agent and reuptake inhibitor contributes to its unique entactogenic profile. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential, toxicological profile, and fundamental neuropharmacology of 6-APB and related compounds. Further research is warranted to fully elucidate its in vivo effects and long-term safety profile in preclinical models.

References

- 1. forendex.southernforensic.org [forendex.southernforensic.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

mechanism of action of 6-APB on monoamine transporters

An In-depth Technical Guide on the Mechanism of Action of 6-APB on Monoamine Transporters

Executive Summary

6-(2-aminopropyl)benzofuran (6-APB), a synthetic entactogen of the phenethylamine (B48288) and amphetamine classes, exerts its primary psychoactive effects by potently interacting with monoamine transporters.[1][2] This document provides a comprehensive technical overview of the mechanism of action of 6-APB at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It details the compound's dual activity as both a reuptake inhibitor and a monoamine releasing agent, presents quantitative data on its potency and affinity, outlines the experimental protocols used for its characterization, and provides visualizations of the key pathways and processes. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.

Core Mechanism of Action

6-APB's primary mechanism of action is centered on its function as a potent, non-selective, substrate-type releasing agent at DAT, NET, and SERT.[3][4] Unlike classical reuptake inhibitors which merely block the transporter's function from the outside, 6-APB is transported into the presynaptic neuron. This action initiates a cascade that reverses the normal direction of transporter flux, leading to a non-exocytotic release of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the presynaptic terminal into the synaptic cleft.[3] This dual action of reuptake inhibition and active release leads to a significant and sustained elevation of extracellular monoamine concentrations.[3][4]

Studies using rat brain synaptosomes have demonstrated that 6-APB acts as a substrate-type releaser with nanomolar potencies at all three monoamine transporters.[3][4][5] This profile is analogous to the mechanism of action of classic amphetamines like 3,4-methylenedioxyamphetamine (MDA).[3] In direct comparisons, 6-APB is consistently found to be more potent than MDA at inducing transporter-mediated release.[3][4]

Quantitative Pharmacological Data

The interaction of 6-APB with monoamine transporters has been quantified through various in vitro assays, including radioligand binding, neurotransmitter uptake inhibition, and release assays. The data consistently demonstrates a high affinity and potency for all three transporters, with a notable potency as a releasing agent.

Transporter Binding Affinity (Ki)

Binding affinity (Ki) measures the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate higher binding affinity.

| Transporter | 6-APB Ki (nM) |

| Norepinephrine Transporter (NET) | 117[1][2][6] |

| Dopamine Transporter (DAT) | 150[1][2][6] |

| Serotonin Transporter (SERT) | 2698[1][2][6] |

Table 1: Binding affinities of 6-APB at human monoamine transporters.

Monoamine Reuptake Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, monoamine reuptake.

| Monoamine | 6-APB IC50 (nM) |

| Norepinephrine | 190[2] |

| Serotonin | 930[2] |

| Dopamine | 3300[2] |

Table 2: Reuptake inhibition potencies of 6-APB.

Monoamine Release Potency (EC50)

The half-maximal effective concentration (EC50) measures the concentration of a drug that induces a response halfway between the baseline and maximum, in this case, the release of monoamines.

| Monoamine | 6-APB EC50 (nM) |

| Dopamine | 10[2][3] |

| Norepinephrine | 14[2] |

| Serotonin | 36[2][3] |

Table 3: Monoamine release potencies of 6-APB in rat brain synaptosomes.

Visualized Mechanisms and Workflows

Caption: 6-APB interaction with the presynaptic monoamine transporter.

Caption: Experimental workflow for a monoamine uptake inhibition assay.

Caption: Relationship between 6-APB's classification and its mechanism.

Experimental Protocols

The characterization of 6-APB's effects on monoamine transporters relies on established in vitro assays. The following is a representative protocol for a monoamine uptake inhibition assay using rat brain synaptosomes, synthesized from standard methodologies in the field.[3][7]

Objective

To determine the potency (IC50) of 6-APB to inhibit the uptake of radiolabeled dopamine, norepinephrine, or serotonin into rat brain synaptosomes.

Materials

-

Biological Material: Male Sprague-Dawley rat brain tissue (caudate for DAT assays; whole brain minus cerebellum and caudate for NET and SERT assays).[7]

-

Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]5-HT.[7]

-

Buffers and Reagents:

-

Sucrose (B13894) solution (10%, ice-cold).[7]

-

Krebs-phosphate buffer (pH 7.4).[7]

-

Test compound (6-APB) dissolved in an appropriate vehicle.

-

Known selective uptake inhibitors for determining non-specific uptake (e.g., cocaine for DAT, nisoxetine (B1678948) for NET, citalopram (B1669093) for SERT).[8]

-

Scintillation fluid.[8]

-

-

Equipment:

Methodology

-

Synaptosome Preparation:

-

Euthanize rats via approved methods and rapidly dissect the required brain tissue on ice.[7]

-

Homogenize the tissue in ice-cold 10% sucrose solution.[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

-

Collect the supernatant, which contains the synaptosomes, and keep it on ice.[7]

-

Determine the protein concentration of the synaptosome preparation using a standard protein assay.

-

-

Uptake Inhibition Assay:

-

Prepare serial dilutions of 6-APB (typically 8 concentrations ranging from 0.1 nM to 100 µM).

-

In a 96-well plate, set up triplicate wells for each condition: Total Uptake (vehicle), Non-specific Uptake (a high concentration of a selective inhibitor), and Test Compound (each dilution of 6-APB).

-

To each well, add Krebs-phosphate buffer, the test compound/vehicle/inhibitor, and the appropriate radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine for DAT assays).[7]

-

Initiate the uptake reaction by adding the synaptosome suspension to each well.[7]

-

Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid vacuum filtration through glass fiber filters.[7]

-

Immediately wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[9]

-

-

Quantification and Data Analysis:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]

-

Calculate the specific uptake by subtracting the mean non-specific uptake from the mean total uptake.

-

For each concentration of 6-APB, express the remaining uptake as a percentage of the specific uptake in the control (vehicle) wells.

-

Plot the percentage of specific uptake against the logarithm of the 6-APB concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (e.g., sigmoidal dose-response curve) using appropriate software.[9]

-

Conclusion

6-APB is a potent, non-selective monoamine transporter ligand with a dual mechanism of action. It functions as both a reuptake inhibitor and, more significantly, a substrate-type releasing agent. Its nanomolar potency, particularly in inducing dopamine and norepinephrine release, is greater than that of MDA.[3] This robust induction of monoamine efflux via transporter reversal is the core mechanism underlying its stimulant and entactogenic effects. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals investigating the pharmacology of 6-APB and related benzofuran compounds.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. 6-APB - Wikipedia [en.wikipedia.org]

- 3. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurotrustchemical.org [eurotrustchemical.org]

- 7. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

6-APB: A Comprehensive Technical Guide on its Function as a Serotonin-Norepinephrine-Dopamine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)benzofuran (6-APB), a synthetic entactogen of the phenethylamine (B48288) and benzofuran (B130515) classes, has garnered significant interest within the scientific community for its potent activity as a triple monoamine releasing agent. This technical guide provides an in-depth analysis of the core pharmacology of 6-APB, focusing on its interactions with the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) systems. It summarizes key quantitative data, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the neuropharmacological properties of 6-APB and related compounds.

Introduction

6-APB is a psychoactive compound that emerged in the early 21st century as a research chemical. Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), it is characterized by the replacement of the methylenedioxy ring with a benzofuran moiety.[1] This structural modification results in a distinct pharmacological profile, primarily characterized by its function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[1][2] Its potent interaction with monoamine transporters, coupled with significant activity at specific serotonin receptors, underlies its complex psychoactive effects, which are often described as a hybrid of stimulant and entactogenic properties.[1] This guide will systematically explore the quantitative pharmacology, experimental methodologies, and mechanistic pathways associated with 6-APB's action as a triple monoamine releaser.

Quantitative Pharmacological Data

The following tables summarize the key in vitro quantitative data for 6-APB's interaction with monoamine transporters and selected serotonin receptors. These values are crucial for understanding the compound's potency and selectivity.

Table 1: Monoamine Transporter Releasing and Reuptake Inhibition Potency of 6-APB

| Parameter | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) | Reference(s) |

| Release (EC₅₀, nM) | 36 | 14 | 10 | [1] |

| Reuptake Inhibition (Kᵢ, nM) | 2698 | 117 | 150 | [1][2] |

| Reuptake Inhibition (IC₅₀, nM) | 930 | 190 | 3300 | [1] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of 6-APB required to elicit 50% of the maximal monoamine release. A lower EC₅₀ indicates greater potency as a releasing agent. Kᵢ (Inhibition constant) reflects the binding affinity of 6-APB to the transporter. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of 6-APB required to inhibit 50% of monoamine reuptake.

Table 2: Receptor Binding Affinities and Functional Activity of 6-APB

| Receptor | Parameter | Value (nM) | Efficacy (Eₘₐₓ) | Reference(s) |

| 5-HT₂B | Kᵢ | 3.7 | 70% (Partial Agonist) | [1] |

| EC₅₀ | 140 | [1] | ||

| 5-HT₂A | EC₅₀ | 5900 | 43% (Partial Agonist) | [1] |

| 5-HT₂C | Kᵢ | 270 | Agonist | [1][3] |

| 5-HT₁A | Kᵢ | 1500 | - | [1] |

| α₂C-Adrenergic | Kᵢ | 45 | - | [1][2] |

This table highlights the potent and high-efficacy agonism of 6-APB at the 5-HT₂B receptor, a key feature distinguishing its pharmacology.

Core Mechanism of Action: Monoamine Release

6-APB's primary mechanism of action involves inducing the reverse transport of serotonin, norepinephrine, and dopamine through their respective transporters (SERT, NET, and DAT). This process, known as monoamine release or efflux, leads to a rapid and significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4][5] The interaction of these elevated neurotransmitter levels with their postsynaptic receptors is responsible for the compound's characteristic psychoactive effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of 6-APB.

In Vitro Monoamine Transporter Assays

These assays are fundamental for quantifying the potency of 6-APB as both a monoamine releasing agent and a reuptake inhibitor.

-

Tissue Dissection: Male Sprague-Dawley rats are euthanized via CO₂ narcosis. The brain is rapidly removed and placed in ice-cold 0.32 M sucrose (B13894) solution. For dopamine transporter (DAT) assays, the caudate tissue is dissected. For norepinephrine (NET) and serotonin (SERT) transporter assays, the whole brain minus the cerebellum and caudate is used.[1]

-

Homogenization: The dissected tissue is homogenized in 10-20 volumes of ice-cold sucrose solution using a glass Potter-Elvehjem homogenizer with 10-15 gentle strokes.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant (S1) is collected.

-

Synaptosome Pelleting: The S1 supernatant is then centrifuged at 17,000-20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.

-

Resuspension: The synaptosomal pellet is resuspended in a Krebs-phosphate buffer (pH 7.4) containing essential ions, glucose, and a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent monoamine degradation. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Preloading: Synaptosomes are incubated with a low concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a set period (e.g., 10-60 minutes) at 37°C to allow for uptake into the presynaptic terminals.

-

Washing: The preloaded synaptosomes are washed multiple times with fresh buffer via centrifugation and resuspension to remove excess extracellular radiolabel.

-

Initiation of Release: The washed synaptosomes are resuspended in buffer and aliquoted. The release is initiated by adding varying concentrations of 6-APB or a vehicle control.

-

Termination and Separation: After a short incubation period (e.g., 5-10 minutes) at 37°C, the release is terminated by rapid vacuum filtration through glass fiber filters. This separates the synaptosomes (containing the remaining intracellular radiolabel) from the supernatant (containing the released radiolabel).

-

Quantification: The radioactivity in both the filtered synaptosomes and the supernatant is quantified using liquid scintillation counting.

-

Data Analysis: The amount of released radiolabel is expressed as a percentage of the total radioactivity. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

Incubation Setup: The assay is typically performed in a 96-well plate format. Aliquots of the synaptosomal preparation are pre-incubated with varying concentrations of 6-APB or a vehicle control for a short period (e.g., 10-30 minutes) at 37°C.

-

Initiation of Uptake: Uptake is initiated by the addition of a fixed concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination of Uptake: After a defined incubation time (e.g., 10 minutes), uptake is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radiolabel.

-

Quantification: The radioactivity retained on the filters (representing the amount of radiolabel taken up by the synaptosomes) is measured by liquid scintillation counting.

-

Data Analysis: The results are expressed as the percentage of inhibition of radiolabel uptake compared to the vehicle control. IC₅₀ values are calculated by fitting the concentration-inhibition data to a four-parameter logistic equation. Kᵢ values can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used.

In Vivo Microdialysis

This technique allows for the real-time measurement of extracellular monoamine concentrations in specific brain regions of freely moving animals following the administration of 6-APB.

-

Surgical Implantation of Guide Cannula:

-

Rats are anesthetized (e.g., with ketamine/xylazine or isoflurane) and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region of interest, such as the nucleus accumbens. Stereotaxic coordinates are determined from a rat brain atlas.

-

The cannula is secured to the skull using dental cement and jeweler's screws.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the target brain region.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

-

Baseline Sample Collection:

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

-

Drug Administration and Sample Collection:

-

6-APB is administered (e.g., intravenously or intraperitoneally), and dialysate samples continue to be collected at the same intervals for several hours.

-

-

Sample Analysis:

-

The concentrations of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

The monoamine concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration. This allows for the determination of the time course and magnitude of 6-APB-induced monoamine release.

-

5-HT₂B Receptor Binding Assay

This assay determines the affinity of 6-APB for the 5-HT₂B receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂B receptor (e.g., CHO-K1 or HEK293 cells).

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a specific 5-HT₂B receptor radioligand (e.g., [³H]LSD or [¹²⁵I]DOI) and varying concentrations of 6-APB.

-

Incubation and Termination: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity on the filters is measured.

-

Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known 5-HT₂B antagonist) from total binding. The concentration of 6-APB that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.

Synthesis of 6-APB

The chemical synthesis of 6-APB has been described in the literature.[6][7] A common route is outlined below:

-

Formation of Diethyl Acetal (B89532): 3-bromophenol (B21344) is refluxed with bromoacetaldehyde (B98955) diethyl acetal and sodium hydride to form the corresponding diethyl acetal.

-

Cyclization: The diethyl acetal is heated with polyphosphoric acid, leading to an intramolecular cyclization that forms a mixture of bromobenzofuran isomers, including 4-bromo-1-benzofuran and 6-bromo-1-benzofuran.

-

Isomer Separation: The isomers are separated using silica (B1680970) gel column chromatography.

-

Conversion to Propanone: The separated 6-bromo-1-benzofuran is converted to its corresponding propanone derivative.

-

Reductive Amination: The propanone derivative undergoes reductive amination to yield 6-APB.

-

Salt Formation: The final product is often converted to its hydrochloride salt for improved stability and handling.

Discussion and Future Directions

The data presented in this guide clearly establish 6-APB as a potent serotonin-norepinephrine-dopamine releasing agent with a complex receptor interaction profile. Its highest potency as a releaser is at the dopamine and norepinephrine transporters, followed by the serotonin transporter.[1] Concurrently, it acts as a reuptake inhibitor, although with significantly lower potency.[1][2] A defining characteristic of 6-APB is its potent agonism at the 5-HT₂B receptor, which is an order of magnitude greater than its affinity for other serotonin receptor subtypes.[1] This potent 5-HT₂B agonism raises concerns about potential cardiotoxicity with chronic use, similar to that observed with other drugs acting on this receptor, such as fenfluramine.[1][7]

Future research should focus on several key areas. Elucidating the precise contribution of 5-HT₂B receptor agonism to the acute psychoactive effects of 6-APB is crucial. Further in vivo studies are needed to characterize its pharmacokinetic profile and to investigate its potential for neurotoxicity, particularly in comparison to structurally related compounds like MDMA and MDA. The development of selective antagonists for the 5-HT₂B receptor could be a valuable tool for dissecting the complex pharmacology of 6-APB and for potentially mitigating its adverse effects. Finally, a more detailed understanding of its metabolic pathways in humans is necessary for a comprehensive safety assessment.

Conclusion

6-APB is a potent triple monoamine releasing agent with a distinct pharmacological profile characterized by high potency at DAT and NET, and significant agonism at the 5-HT₂B receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of 6-APB and novel psychoactive substances. The quantitative data and mechanistic diagrams presented herein serve as a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating a deeper understanding of this complex and compelling molecule.

References

- 1. 2.7. Monoamine Transporter Assays [bio-protocol.org]

- 2. forendex.southernforensic.org [forendex.southernforensic.org]

- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound Hydrochloride | 286834-84-2 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. 6-APB - Wikipedia [en.wikipedia.org]

In Vitro Pharmacological Profile of 6-(2-Aminopropyl)benzofuran (6-APB): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)benzofuran (6-APB), often referred to by the street name "Benzofury," is a synthetic entactogenic compound of the phenethylamine (B48288) and benzofuran (B130515) classes.[1] Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), 6-APB has gained attention in both recreational drug scenes and the scientific community for its distinct psychoactive effects.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 6-APB, detailing its interactions with key central nervous system targets. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the molecular mechanisms of 6-APB and related compounds.

This document summarizes quantitative binding and functional data, outlines detailed experimental protocols for key assays, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the complex pharmacology of 6-APB.

Core Pharmacological Profile of 6-APB

The in vitro pharmacological activity of 6-APB is characterized by its potent interactions with monoamine transporters and specific serotonin (B10506) receptor subtypes. It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a reuptake inhibitor (SNDRI).[1]

Monoamine Transporter Interactions

6-APB interacts with the transporters for serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), exhibiting a profile of a mixed reuptake inhibitor and releasing agent.[1][3] Studies on rat brain synaptosomes have demonstrated its potency as a releaser of all three major monoamines.[1][3]

Table 1: Monoamine Transporter Releasing Activity of 6-APB in Rat Brain Synaptosomes

| Transporter | EC50 (nM) for Monoamine Release |

| Serotonin (SERT) | 36[1][4] |

| Norepinephrine (NET) | 14[1] |

| Dopamine (DAT) | 10[1][3] |

In addition to its releasing activity, 6-APB also inhibits the reuptake of these neurotransmitters.

Table 2: Monoamine Transporter Reuptake Inhibition of 6-APB

| Transporter | Ki (nM) | IC50 (nM) for Reuptake Inhibition |

| Serotonin (SERT) | 2,698[1] | 930[1] |

| Norepinephrine (NET) | 117[1][5] | 190[1] |

| Dopamine (DAT) | 150[1][5] | 3,300[1] |

Serotonin Receptor Interactions

A defining feature of 6-APB's pharmacological profile is its potent agonism at the serotonin 5-HT2B receptor.[1][5] It displays high affinity and efficacy at this receptor, with over 100-fold selectivity for the 5-HT2B subtype over the 5-HT2A and 5-HT2C receptors in terms of binding affinity.[1][5] This potent 5-HT2B agonism is a significant point of interest due to the potential for cardiotoxicity with chronic use, a known risk associated with other 5-HT2B agonists.[1][5]

Table 3: Serotonin Receptor Binding Affinities and Functional Activity of 6-APB

| Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Activity |

| 5-HT2B | 3.7[1][5] | 140[1] | 70[1] | Potent high-efficacy partial/full agonist |

| 5-HT2A | - | 5,900[1] | 43[1] | Partial agonist |

| 5-HT2C | 270[1] | - | - | Agonist activity reported |

| 5-HT1A | 1,500[1] | - | - | - |

Other Receptor Interactions

6-APB has also been shown to bind with high affinity to the α2C-adrenergic receptor, although the clinical significance of this interaction remains to be fully elucidated.[1][5] Limited screening at other sites suggests that 6-APB has a relatively focused primary target profile, with some activity at the rodent trace amine-associated receptor 1 (TAAR1).[1][4]

Table 4: Other Notable Receptor Binding Affinities of 6-APB

| Receptor | Ki (nM) |

| α2C-Adrenergic | 45[1][5] |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacological profile of 6-APB.

Radioligand Binding Assays for Serotonin Receptors (e.g., 5-HT2B)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 6-APB for the human 5-HT2B receptor.

1. Materials and Reagents:

-

Cell membranes prepared from CHO-K1 cells stably transfected with the human 5-HT2B receptor.[5]

-

Radioligand: [3H]-LSD or another suitable 5-HT2B agonist/antagonist radioligand.

-

Unlabeled competitor: 6-APB.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a known 5-HT2B ligand (e.g., Rauwolscine).[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Liquid scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membrane pellets on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[6]

-

Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

-

150 µL of diluted cell membrane suspension (typically 3-20 µg of protein).[6]

-

50 µL of assay buffer (for total binding), non-specific binding control, or varying concentrations of 6-APB.

-

50 µL of radioligand solution at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6][7]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.[7]

-

Washing: Wash the filters four times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity in a liquid scintillation counter.[7]

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 6-APB concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency (IC50) of 6-APB to inhibit the uptake of monoamines by their respective transporters (DAT, NET, SERT) in cells stably expressing these transporters or in synaptosomes.

1. Materials and Reagents:

-

HEK293 cells stably expressing human DAT, NET, or SERT, or rat brain synaptosomes.[1][8]

-

Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.[8]

-

Test compound: 6-APB.

-

Uptake Buffer (e.g., Krebs-HEPES buffer): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, pH 7.4.

-

Specific inhibitors for defining non-specific uptake (e.g., cocaine for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

96-well plates.

-

Scintillation counter.

2. Procedure:

-

Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well plate.

-

Pre-incubation: Wash the wells with uptake buffer and then pre-incubate with varying concentrations of 6-APB or a vehicle control for a short period (e.g., 5-10 minutes) at room temperature.[8]

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short, defined period (e.g., 1-5 minutes for DAT and SERT, 3-10 minutes for NET) at room temperature or 37°C.[8]

-

Termination of Uptake: Rapidly terminate the uptake by washing the wells multiple times with ice-cold uptake buffer.[8]

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity of the lysate using a liquid scintillation counter.

3. Data Analysis:

-

Determine specific uptake by subtracting the non-specific uptake (in the presence of a known specific inhibitor) from the total uptake.

-

Calculate the percentage of inhibition for each concentration of 6-APB.

-

Plot the percentage of inhibition against the logarithm of the 6-APB concentration and determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway of 5-HT2B Receptor Activation

The following diagram illustrates the canonical G-protein dependent signaling pathway activated by 5-HT2B receptor agonists like 6-APB, as well as the β-arrestin recruitment pathway.

Caption: 5-HT2B receptor signaling pathways activated by 6-APB.

Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay

The following diagram outlines the typical workflow for an in vitro monoamine transporter uptake inhibition assay.

Caption: Workflow for monoamine transporter uptake inhibition assay.

Conclusion

The in vitro pharmacological profile of this compound is complex, characterized by its potent activity as a monoamine releasing agent and reuptake inhibitor, with a particularly high affinity and efficacy as an agonist at the 5-HT2B receptor. This unique profile likely underlies its reported psychoactive effects. The detailed experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of 6-APB and related compounds. Further research, including comprehensive off-target screening and detailed exploration of downstream signaling pathways, is necessary to fully elucidate the molecular mechanisms of 6-APB and to assess its potential therapeutic or toxicological implications. The strong interaction with the 5-HT2B receptor warrants particular attention in any future studies due to the established link between 5-HT2B agonism and cardiotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 6-APB with 5-HT2B and 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of 6-APB (6-(2-aminopropyl)benzofuran) with the serotonin (B10506) 5-HT2B and 5-HT2C receptors. This document collates available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Quantitative Analysis of 6-APB Interaction with 5-HT2B and 5-HT2C Receptors

The following table summarizes the binding affinity (pKi) and functional potency (pEC50) and efficacy of 6-APB at human 5-HT2B and 5-HT2C receptors. This data is crucial for understanding the pharmacological profile of 6-APB and its potential physiological effects.

| Receptor | Parameter | Value | Reference |

| 5-HT2B | pKi | 7.85 | [1] |

| pEC50 | 7.82 | [1] | |

| % of Control Agonist Response (Serotonin) | 79.5% | [2] | |

| 5-HT2C | pKi | 6.28 | [1] |

| % of Control Agonist Response (Serotonin) | 71.9% | [2] |

Note on Efficacy: The percentage of control agonist response indicates that 6-APB acts as a partial agonist at both the 5-HT2B and 5-HT2C receptors compared to the endogenous full agonist, serotonin.

Signaling Pathways of 5-HT2B and 5-HT2C Receptors

Both the 5-HT2B and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[3] Upon agonist binding, such as 6-APB, the receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a cascade of intracellular events, as depicted in the diagram below.

While the Gq/11 pathway is the primary signaling cascade, the 5-HT2C receptor has also been shown to engage other G proteins, including Gi/o/z and G12/13, and can signal through β-arrestin recruitment.[3][4] This suggests a more complex and potentially biased signaling profile for ligands acting on the 5-HT2C receptor. The specific downstream signaling pathways uniquely activated by 6-APB at these receptors have not been fully elucidated and represent an area for further research.

Experimental Protocols

The characterization of 6-APB's interaction with 5-HT2B and 5-HT2C receptors relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human 5-HT2B or 5-HT2C receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a known concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A/2C or a specific 5-HT2B radioligand), and varying concentrations of the unlabeled test compound (6-APB).

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand) are included.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

-

Detection and Data Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki (binding affinity) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing information on the potency (EC₅₀) and efficacy (Emax) of an agonist.

Methodology:

-

Cell Preparation:

-

HEK293 or CHO cells stably expressing the human 5-HT2B or 5-HT2C receptor are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured to form a confluent monolayer.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) at 37°C for a specified time (e.g., 1 hour).

-

The dye loading solution is removed, and the cells are washed with an assay buffer.

-

-

Assay Performance:

-

The microplate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the test agonist (6-APB) are added to the wells.

-

The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (peak fluorescence minus baseline) is calculated for each concentration of the test compound.

-

The data is normalized to the maximum response of a reference full agonist (e.g., serotonin).

-

A dose-response curve is generated by plotting the normalized response against the log concentration of 6-APB.

-

The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis.

-

IP1 Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, providing a more stable and cumulative measure of Gq/11 pathway activation.

Methodology:

-

Cell Preparation:

-

Cells expressing the receptor of interest are seeded into white, solid-bottom 96- or 384-well microplates and cultured.

-

-

Cell Stimulation:

-

The culture medium is removed, and cells are stimulated by adding varying concentrations of the test agonist (6-APB) in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

-

-

Incubation:

-

The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Detection:

-

The cells are lysed, and the detection reagents from a commercially available kit (e.g., IP-One HTRF® assay kit) are added.

-

These kits typically work on the principle of competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). The endogenously produced IP1 competes with a labeled IP1 tracer for binding to a specific antibody.

-

-

Data Analysis:

-

The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

A dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

-

Conclusion

6-APB demonstrates significant interaction with both 5-HT2B and 5-HT2C receptors, acting as a partial agonist with higher affinity for the 5-HT2B subtype. The primary mechanism of action is through the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further characterize the pharmacology of 6-APB and other related compounds at these important therapeutic and psychoactive targets. Further investigation is warranted to explore the potential for biased agonism, particularly at the 5-HT2C receptor, and to fully elucidate the downstream consequences of 6-APB-mediated receptor activation.

References

An In-Depth Technical Guide on the Entactogenic Properties of 6-(2-Aminopropyl)benzofuran (6-APB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)benzofuran (6-APB), a synthetic entactogen, has garnered significant interest within the scientific community for its distinct psychoactive effects, which are often compared to those of MDMA. This technical guide provides a comprehensive overview of the pharmacological properties of 6-APB, with a focus on its interactions with monoamine transporters and serotonin (B10506) receptors. This document summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols utilized in seminal research, and presents visual representations of the underlying signaling pathways and experimental workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics.

Introduction

This compound, commonly known as 6-APB or "Benzofury," is a derivative of the phenethylamine (B48288) and amphetamine classes.[1] Structurally analogous to 3,4-methylenedioxyamphetamine (MDA), 6-APB is distinguished by the substitution of the methylenedioxy ring with a benzofuran (B130515) ring system.[1] First synthesized in the early 1990s, it emerged as a novel psychoactive substance on the recreational drug market in the 2010s.[1] Anecdotal reports and preliminary scientific investigations suggest that 6-APB induces a range of subjective effects, including euphoria, increased empathy, and mild psychedelic experiences, characteristic of an entactogen.[1] This guide aims to consolidate the current scientific understanding of the molecular mechanisms that underpin these effects.

Quantitative Pharmacological Data

The entactogenic profile of 6-APB is primarily attributed to its potent activity at various serotonin receptors and its ability to modulate monoamine neurotransmitter levels. The following tables summarize the key in vitro binding affinities and functional potencies of 6-APB at these targets.

Table 1: Receptor Binding Affinities of 6-APB

| Receptor Target | Ki (nM) | Reference |

| 5-HT2B | 3.7 | [2] |

| α2C-Adrenergic | 45 | [2] |

| 5-HT2C | 270 | [1] |

| 5-HT1A | 1,500 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Monoamine Transporter Inhibition and Release

| Transporter | Inhibition (IC50, nM) | Release (EC50, nM) | Reference |

| SERT (Serotonin) | 930 | 36 | [1] |

| DAT (Dopamine) | 3,300 | 10 | [1] |

| NET (Norepinephrine) | 190 | 14 | [1] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process. EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 3: Serotonin Receptor Functional Activity

| Receptor Target | Functional Assay | EC50 (nM) | Emax (%) | Reference |

| 5-HT2B | Agonist | 140 | 70 | [1] |

| 5-HT2A | Partial Agonist | 5,900 | 43 | [1] |

Emax (Maximum Effect): The maximum response achievable from a drug.

Key Signaling Pathways

The interaction of 6-APB with its primary molecular targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the putative signaling pathways involved in the entactogenic effects of 6-APB.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of 6-(2-aminopropyl)benzofuran (6-APB) identified in rat models. The information presented is collated from peer-reviewed scientific literature and is intended to support research and development activities in toxicology, pharmacology, and drug metabolism.

Introduction